PI3K Isoform Selectivity: Comparison of 5-Bromo-2-(piperidin-4-yl)pyridine with Class I PI3K Panel
A derivative of 5-Bromo-2-(piperidin-4-yl)pyridine exhibited differential inhibition across Class I PI3K isoforms. The compound demonstrated a 3.4-fold selectivity for PI3Kγ (Ki = 22 nM) over PI3Kβ (Ki = 75 nM) and a 4.2-fold selectivity over PI3Kδ (Ki = 92 nM) [1]. In contrast, a distinct PI3K inhibitor from a separate patent series showed pan-PI3K inhibition with an IC₅₀ of 14 nM against multiple isoforms, indicating a different selectivity profile [2].
| Evidence Dimension | PI3K isoform inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 22 nM (PI3Kγ), 75 nM (PI3Kβ), 92 nM (PI3Kδ) |
| Comparator Or Baseline | PI3K inhibitor BDBM170012 (US9073940): IC₅₀ = 14 nM (pan-PI3K) |
| Quantified Difference | Selectivity ratio: 3.4x (PI3Kγ/β), 4.2x (PI3Kγ/δ) for the target derivative vs. non-selective profile for comparator. |
| Conditions | In vitro AlphaScreen assay; human N-terminal poly-His tagged-PI3K isoforms expressed in Sf9 baculovirus system co-expressing p85α. |
Why This Matters
This isoform-selective inhibition profile enables more targeted pathway modulation studies, reducing potential off-target effects associated with pan-PI3K inhibition and making the compound a valuable tool for dissecting PI3Kγ-specific signaling in immune and inflammatory research.
- [1] BindingDB. BDBM50394867. Affinity Data: Ki = 22 nM for PI3Kgamma; Ki = 75 nM for PI3Kbeta; Ki = 92 nM for PI3Kdelta. Assay: Inhibition of human N-terminal poly-His tagged-PI3K isoforms expressed in Sf9 baculovirus system co-expressing p85alpha after 20 mins by AlphaScreen assay. View Source
- [2] BindingDB. BDBM170012 (US9073940, 364). Affinity Data: IC50 = 14 nM. Assay: Inhibition of PI3K induced-lipid phosphorylation. View Source
